molecular formula C5H3BrClNO B145115 2-Bromo-5-chloropyridin-3-ol CAS No. 127561-70-0

2-Bromo-5-chloropyridin-3-ol

Cat. No. B145115
Key on ui cas rn: 127561-70-0
M. Wt: 208.44 g/mol
InChI Key: CXEWQBDKAZUKBB-UHFFFAOYSA-N
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Patent
US04954502

Procedure details

A solution of bromine (12.35 g) in 10% NaOH (70 mL) was added dropwise with stirring to a solution of 5-chloro-3-pyridinol (10.00 g) in 10% NaOH (70 mL). After the addition was complete, the reaction was stirred at 22° C. for 20 h. The reaction was cooled to 0° C. and acidified to pH 5.3 with concentrated HCl (aq). The precipitate was filtered and dried under vacuum for 60 h to afford a) (15.66 g, 97%).
Quantity
12.35 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[N:8][CH:9]=1.Cl>[OH-].[Na+]>[Br:1][C:7]1[C:6]([OH:10])=[CH:5][C:4]([Cl:3])=[CH:9][N:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
12.35 g
Type
reactant
Smiles
BrBr
Name
Quantity
70 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C=NC1)O
Name
Quantity
70 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 22° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 60 h
Duration
60 h
CUSTOM
Type
CUSTOM
Details
to afford a) (15.66 g, 97%)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
BrC1=NC=C(C=C1O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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